![molecular formula C19H24O2Si B14306978 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- CAS No. 111874-55-6](/img/structure/B14306978.png)
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C19H24O2Si It is a derivative of butanone, where the hydrogen atoms at positions 1 and 3 are replaced by phenyl groups, and the hydroxyl group at position 3 is replaced by a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,3-diphenyl-1-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
1,3-Diphenyl-1-butanone+Trimethylsilyl chloride→1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylbutanol or diphenylbutane.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
科学的研究の応用
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions and other cycloaddition reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The phenyl groups provide stability and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1-butanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1-Butanone, 1,3-diphenyl-3-hydroxy-: The hydroxyl group can participate in hydrogen bonding, affecting its physical and chemical properties.
1-Butanone, 1,3-diphenyl-3-methoxy-: The methoxy group provides different reactivity compared to the trimethylsilyl group.
Uniqueness
1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications.
特性
CAS番号 |
111874-55-6 |
|---|---|
分子式 |
C19H24O2Si |
分子量 |
312.5 g/mol |
IUPAC名 |
1,3-diphenyl-3-trimethylsilyloxybutan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-19(21-22(2,3)4,17-13-9-6-10-14-17)15-18(20)16-11-7-5-8-12-16/h5-14H,15H2,1-4H3 |
InChIキー |
ZSYSGRGDJDRKSM-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
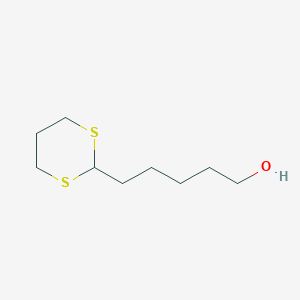
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
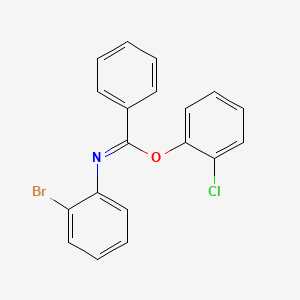
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
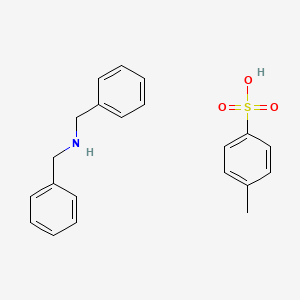
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)

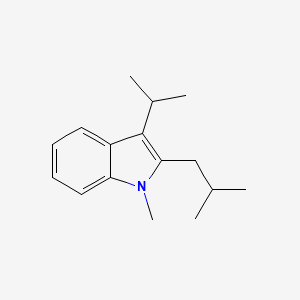
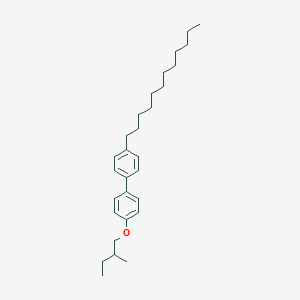
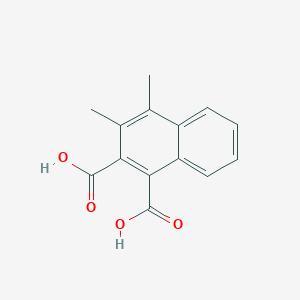

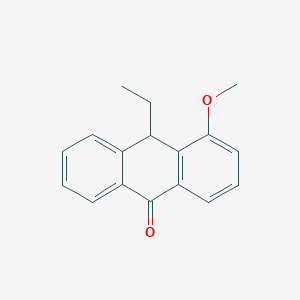
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
